Sodium perchlorate

描述

属性

IUPAC Name |

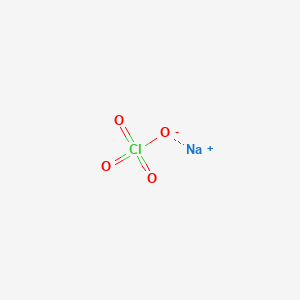

sodium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZAXWOYCMUHIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaClO4, ClNaO4 | |

| Record name | SODIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PERCHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034185 | |

| Record name | Sodium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium perchlorate appears as white crystalline solid. Noncombustible but will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Used in chemical analysis and in explosives., Dry Powder; Dry Powder, Liquid; Water or Solvent Wet Solid, White crystals or powder; Deliquescent; [CHEMINFO], WHITE HYGROSCOPIC CRYSTALS OR POWDER. | |

| Record name | SODIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PERCHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN COLD WATER; VERY SOL IN HOT WATER; SOL IN ALC, In water, 209.6 g/100 g water at 25 °C., Solubility in water: very good | |

| Record name | SODIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PERCHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.52 g/cu cm, 2.0 g/cm³ | |

| Record name | SODIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PERCHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White orthorhombic crystals, White deliquescent crystals | |

CAS No. |

7601-89-0 | |

| Record name | SODIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium perchlorate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perchloric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F4MTY3VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PERCHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

480 °C with decomposition. | |

| Record name | SODIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Traditional Electrolytic Processes

Conventional electrolysis involves a two-step sequence: the production of sodium chlorate (NaClO₃) followed by its further oxidation to this compound. Initial electrolysis of sodium chloride (NaCl) solutions generates sodium chlorate through intermediate hypochlorite (ClO⁻) and chlorate (ClO₃⁻) formations. At chloride concentrations of 100–150 g/L and chlorate levels of 400–450 g/L, electrolysis halts, and the solution undergoes dechlorination, evaporation, and crystallization to isolate solid sodium chlorate. This intermediate is then dissolved into a 650–700 g/L solution, subjected to dechromisation, and re-electrolyzed to yield this compound. However, this method suffers from high energy consumption, significant mother liquor recycling, and frequent equipment maintenance due to salt deposition in evaporators.

Improved Electrolytic Techniques

Recent patents have introduced streamlined processes to bypass the isolation of solid sodium chlorate. By performing deep electrolysis on low-salt sodium chlorate solutions (containing residual NaCl ≤ 50 g/L), manufacturers directly produce this compound with reduced energy inputs. For instance, a patent by CN1012742B eliminates the evaporation and crystallization steps for sodium chlorate, achieving a 15–20% reduction in total power consumption compared to traditional methods. This approach also minimizes chromium contamination, a common impurity derived from electrode materials, by implementing intermediate dechromisation stages.

Reaction Mechanisms and Kinetics

The electrochemical pathway involves sequential oxidation reactions at the anode:

-

Chloride (Cl⁻) → Hypochlorite (ClO⁻)

-

Hypochlorite (ClO⁻) → Chlorate (ClO₃⁻)

-

Chlorate (ClO₃⁻) → Perchlorate (ClO₄⁻)

Studies using titanium anodes demonstrate that hypochlorite formation occurs rapidly, followed by slower chlorate and perchlorate generation. The overall reaction rate for perchlorate synthesis follows first-order kinetics relative to chlorate concentration, with rate constants ranging from 0.005 to 0.1 hr⁻¹ depending on current density and chloride levels. For example, elevating chloride concentrations from 100 ppm to 500 ppm enhances perchlorate production rates by nearly tenfold.

Table 1: Electrolytic Perchlorate Production Under Varying Chloride Concentrations

| Chloride Concentration (ppm) | Anode Material | Current Density (A/m²) | Perchlorate Yield (g/L·hr) |

|---|---|---|---|

| 100 | Titanium | 150 | 0.12 |

| 500 | Titanium | 150 | 1.05 |

| 1000 | Cast Iron | 200 | 0.08 |

| Data derived from electrochemical studies. |

Chemical Oxidation Methods

Chemical oxidation offers an alternative route, particularly suitable for small-scale or high-purity this compound production.

Lead Dioxide-Sulfuric Acid Oxidation

A patented method (US3038782A) employs lead dioxide (PbO₂) and sulfuric acid (H₂SO₄) to oxidize sodium chlorate in a perchloric acid (HClO₄) medium. The reaction proceeds as:

Key steps include:

-

Combining 32.0 g NaClO₃, 71.8 g PbO₂, and 34.1 g H₂SO₄ (96%) in a 60% HClO₄ solution.

-

Reacting at 100°C for 2 hours with constant agitation.

-

Hot filtration to remove lead sulfate (PbSO₄) residues.

This method achieves yields exceeding 98% with minimal chlorine dioxide (ClO₂) byproduct formation (<1% NaClO₃ loss).

Table 2: Lead Dioxide Oxidation Reaction Parameters and Outcomes

Reaction Conditions and Optimization

The inclusion of excess PbO₂ and H₂SO₄ ensures complete NaClO₃ conversion while enabling lead recovery via PbSO₄ precipitation. Crucially, maintaining a molar excess of HClO₄ relative to NaClO₃ prevents side reactions, such as:

which would otherwise degrade yields through ClO₂ evolution.

Factors Influencing Production Efficiency

Anode Material and Current Intensity

Titanium anodes outperform cast iron in electrolytic systems, generating 0.12 g/L·hr versus 0.08 g/L·hr of perchlorate at 100 ppm chloride. Higher current densities (200 A/m²) marginally improve rates but risk oxygen evolution, a parasitic reaction that reduces Faradaic efficiency.

Chloride Concentration and Ionic Composition

Elevated chloride levels (500–1000 ppm) enhance perchlorate synthesis by stabilizing intermediate hypochlorite ions. However, competing ions like calcium (Ca²⁺) and magnesium (Mg²⁺) reduce yields by forming insoluble hydroxides that adsorb reactive species.

Comparative Analysis and Industrial Applications

Electrolytic methods dominate large-scale production due to lower reagent costs, whereas chemical oxidation suits high-purity applications despite higher operational expenses. Modern electrolytic plants adopting direct perchlorate synthesis (omitting NaClO₃ isolation) report energy savings of 15–20% and reduced wastewater volumes .

科学研究应用

Chemical and Laboratory Applications

High Solubility and Electrolyte Use

Sodium perchlorate is known for its high solubility in water (2096 g/L at 25 °C), making it an effective background electrolyte in laboratory settings. Its inert behavior allows it to be used without interfering with chemical reactions, particularly in electrochemical studies where it serves as a non-reactive supporting electrolyte .

Coordination Chemistry

Historically, this compound has been utilized in the synthesis of coordination compounds due to its larger ionic size compared to halides and its strong hydrogen-bonding capabilities. It has been effective as a counter-ion for complexes with ammine and aquo ligands, often resulting in highly crystalline products. However, due to safety concerns associated with perchlorates, its use has declined in favor of less hazardous alternatives .

Protein Denaturation and Molecular Biology

In biochemistry, this compound is employed for denaturing proteins, which is crucial in various biochemical assays. It is also used in standard DNA extraction and hybridization reactions, facilitating molecular biology research .

Medical Applications

Thyroid Function Regulation

this compound plays a significant role in medical applications, particularly in blocking iodine uptake in patients with subclinical hyperthyroidism before the administration of iodinated contrast agents. This application is critical for ensuring accurate imaging results without interference from thyroid hormone levels .

Environmental Impact

Contamination Concerns

this compound is recognized as a persistent environmental pollutant due to its high solubility and mobility in water systems. It can disrupt thyroid function by competing with iodide uptake, raising concerns about its presence in drinking water sources . The U.S. Environmental Protection Agency has noted that perchlorate can significantly affect thyroid hormone levels, leading to potential health risks if consumed over prolonged periods .

Industrial Applications

Rocket Propellants and Explosives

Approximately 90% of domestically produced this compound is utilized in the defense and aerospace sectors as an oxidizer in solid rocket propellants. Its role as an oxidizer is crucial for enhancing the combustion efficiency of fuels used in munitions and missiles .

Analytical Chemistry

In analytical chemistry, this compound serves multiple functions:

- As a dehydrating agent for determining silica content in various materials.

- In chromatography as an eluent and spray reagent.

- For the destruction of organic matter prior to metal determinations .

Case Studies

作用机制

高氯酸钠作为甲状腺碘吸收的竞争性抑制剂。 通过阻断钠-碘同向转运蛋白,它阻止碘进入甲状腺细胞,从而减少甲状腺激素的合成 。这种机制在保护甲状腺免受辐射或诊断先天性甲状腺疾病方面特别有用。

类似化合物:

- 高氯酸钾 (KClO₄)

- 高氯酸铵 (NH₄ClO₄)

- 高氯酸锂 (LiClO₄)

比较:

- 溶解度: 在常见的高氯酸盐中,高氯酸钠的溶解度最高 .

- 氧化强度: 所有高氯酸盐都是强氧化剂,但高氯酸钠的高溶解度使其在水溶液中特别有效。

- 应用: 虽然所有这些化合物都用于烟火和推进剂,但高氯酸钠独特的溶解度和反应性使其在实验室和工业应用中特别通用。

高氯酸钠因其高溶解度和强氧化性而脱颖而出,使其成为各种科学和工业领域中的一种有价值的化合物。

相似化合物的比较

Sodium Periodate (NaIO₄)

- Structural and Functional Similarities: Both NaClO₄ and NaIO₄ are oxidizing agents with tetrahedral anions (ClO₄⁻ and IO₄⁻). Biosensor studies using Caenorhabditis elegans revealed cross-reactivity between perchlorate and periodate, with both triggering fluorescence responses in transgenic worms at 1 mg mL⁻¹ .

- Key Differences : Periodate is more toxic to invertebrates at equivalent concentrations and exhibits stronger oxidizing power in acidic conditions. Unlike perchlorate, periodate is often used in organic synthesis for diol cleavage reactions.

Potassium Perchlorate (KClO₄)

- Applications: Potassium perchlorate is preferred in pyrotechnics due to its lower hygroscopicity compared to NaClO₄. However, sodium perchlorate’s higher solubility in organic solvents makes it superior in non-aqueous electrolytes for batteries .

- Environmental Impact : KClO₄ is less mobile in soil due to lower solubility, whereas NaClO₄’s high solubility increases its environmental persistence and bioavailability .

Comparison with Common Inorganic Salts

Sodium Chloride (NaCl)

- Hofmeister Series Effects : NaClO₄ is a chaotropic (structure-disrupting) ion, reducing enzyme activity more severely than NaCl. For example, 0.3 M NaClO₄ reduced myosin ATPase activity to 4% of control, while NaCl had negligible effects .

- Partitioning Behavior : In aqueous two-phase systems (e.g., dextran-polyethylene glycol), NaClO₄ increases phase hydrophobicity more than NaCl, altering solute distribution coefficients .

Sodium Sulfate (Na₂SO₄) and Sodium Nitrate (NaNO₃)

- DNA Stability : At 1 M concentration, NaClO₄ destabilizes DNA duplexes (ΔTm = -6.6°C/M), whereas Na₂SO₄ stabilizes DNA (+3.2°C/M) due to kosmotropic (structure-making) effects .

- elegans biosensors, unlike NaClO₄ and NaIO₄, highlighting perchlorate’s unique biological activity .

Comparison with Thyroid Inhibitors

Thiocyanate (SCN⁻) and Nitrate (NO₃⁻)

- Relative Potency: NaClO₄ is a potent competitive inhibitor of the sodium/iodide symporter (NIS), but environmental exposure to SCN⁻ and NO₃⁻ (from food/water) contributes more significantly to total iodine uptake inhibition due to their higher concentrations .

- Health Impact: A longitudinal study of U.S. girls linked high combined exposure to NaClO₄, SCN⁻, and NO₃⁻ with reduced BMI and waist circumference growth, emphasizing additive effects .

Toxicological Comparison with Amphibians and Fish

- Amphibian Sensitivity : Amphibians are >100-fold more sensitive to NaClO₄ than fish, particularly during metamorphosis. Chronic exposure to 0.3 mg L⁻¹ disrupted thyroid-mediated development in tadpoles .

- Fish Tolerance : Fish exhibit higher tolerance due to efficient iodide uptake mechanisms and lower reliance on thyroid hormones for early development.

Environmental and Regulatory Considerations

- Formation : NaClO₄ can form as a byproduct in sodium hypochlorite solutions, alongside chlorate and bromate, but is more stable in groundwater .

- Regulatory Limits: The U.S. EPA’s reference dose (RfD) for perchlorate is 0.0007 mg/kg/day, though debates persist due to confounding effects of SCN⁻ and NO₃⁻ .

生物活性

Sodium perchlorate (NaClO₄) is a chemical compound that has garnered significant attention due to its biological activity and potential environmental impacts. This article delves into the biological effects of this compound, highlighting its influence on microbial communities, its interactions with thyroid function, and its implications in astrobiology.

Overview of this compound

This compound is a white, crystalline solid that is highly soluble in water. It is primarily used in the production of explosives, fertilizers, and as a reagent in various chemical reactions. Its presence in the environment, particularly in water supplies, raises concerns about its biological effects on both microbial life and human health.

Effects on Soil Microbial Communities

Research has shown that this compound can influence soil microbial communities. A study investigated the impact of a 5% this compound solution on microbial populations in hot-arid and cryo-arid soils. The findings revealed that high concentrations of this compound did not lead to significant inhibition or death of microbial communities. Instead, there was an increase in the total number of prokaryotes and a preservation of taxonomic diversity comparable to control samples .

Table 1: Microbial Community Response to this compound

| Parameter | Control Sample | 5% NaClO₄ Sample |

|---|---|---|

| Total Prokaryotes | Baseline | Increased |

| Metabolically Active Bacteria | Baseline | Increased |

| Taxonomic Diversity | High | Comparable |

Bacteriocidal Effects Under UV Light

This compound has also been studied for its bacteriocidal properties when exposed to ultraviolet (UV) light. In experiments simulating Martian conditions, this compound was found to enhance the bacteriocidal effects of UV radiation. After exposure to UV light, samples treated with this compound exhibited significantly reduced cell viability compared to controls, indicating its potential role in sterilizing environments .

Thyroid Function and Health Implications

This compound is known to inhibit the uptake of iodide by the thyroid gland through interference with the sodium-iodide symporter. This inhibition can lead to decreased synthesis of thyroid hormones, which are crucial for metabolic regulation and development.

Case Studies on Thyroid Hormone Synthesis

A series of studies have documented the effects of this compound on thyroid function:

- Greer et al. (2002) conducted an intervention trial revealing dose-dependent decreases in radioactive iodine uptake among subjects exposed to varying doses of this compound .

- Blount et al. (2006) found a statistically significant association between urinary concentrations of perchlorate and decreased serum levels of total thyroxine (T4) in women with low urinary iodine concentrations .

Table 2: Summary of Thyroid Function Studies

| Study | Design | Exposure Levels (mg/kg-day) | Results |

|---|---|---|---|

| Greer et al., 2002 | Intervention trial | 0.007 - 0.5 | Decreased iodine uptake |

| Blount et al., 2006 | Cross-sectional study | Single urinary concentration | Decreased T4 levels in iodine-deficient women |

Environmental Implications

The persistence of this compound in water supplies poses challenges for environmental health. Studies have indicated that concentrations as low as 4 ppb can be detected in various water sources, necessitating monitoring and remediation efforts . The U.S. Environmental Protection Agency (EPA) has been involved in assessing and reducing perchlorate levels in drinking water due to its potential health risks.

常见问题

Q. How is sodium perchlorate synthesized in laboratory settings, and what factors influence its yield?

this compound is typically synthesized via electrolysis of sodium chlorate (NaClO₃) using inert platinum electrodes. The process involves anodic oxidation, where chlorate ions (ClO₃⁻) are oxidized to perchlorate (ClO₄⁻). Key parameters affecting yield include current density, temperature, and electrolyte composition. Impurities or competing reactions (e.g., oxygen evolution) may reduce efficiency, necessitating controlled pH and optimized electrode materials .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

this compound is classified as a strong oxidizer and potential explosive. Safe handling requires:

- Storage in airtight containers away from organic materials or reducing agents.

- Use of non-sparking tools and explosion-proof equipment.

- Compliance with OSHA guidelines for personal protective equipment (PPE), including gloves and eye protection. Spills should be neutralized with reducing agents (e.g., sodium sulfite) and disposed of as hazardous waste .

Q. How can researchers validate the purity of this compound for experimental use?

Purity analysis involves:

- Ion chromatography (IC) or HPLC/ESI-MS to quantify perchlorate content and detect impurities like chlorate or chloride.

- Spectrographic analysis (e.g., UV-Vis, Raman) to identify metallic contaminants (e.g., Pb, Fe) introduced during synthesis.

- Differential scanning calorimetry (DSC) to assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. What experimental designs are effective for resolving contradictions in this compound’s toxicity data?

Conflicting toxicity findings (e.g., thyroid disruption vs. non-adverse effects) require:

- Dose-response studies with standardized exposure durations and endpoints (e.g., iodine uptake inhibition, histological thyroid changes).

- Systematic reviews integrating animal models, in vitro assays (e.g., NIS protein inhibition), and epidemiological data.

- Uncertainty quantification using probabilistic risk assessment models to reconcile differences between NAS and EPA RfD values .

Q. How does this compound influence ionic conductivity in solid-state battery electrolytes?

this compound enhances ionic mobility in silica-poly(vinyl alcohol) aerogel electrolytes by:

- Increasing ionic dissociation due to its high solubility and low lattice energy.

- Stabilizing the electrolyte matrix through hydrogen bonding with polymer chains. Researchers use electrochemical impedance spectroscopy (EIS) and Arrhenius plots to measure conductivity and activation energy, optimizing salt concentration (e.g., 10–20 wt%) for peak performance .

Q. What methodologies are recommended for distinguishing natural vs. anthropogenic perchlorate sources in environmental samples?

Source differentiation relies on:

- Isotopic analysis (δ¹⁸O, δ¹⁷O, Δ¹⁷O) to trace perchlorate’s origin (e.g., atmospheric vs. industrial).

- Geospatial correlation with known contamination sites (e.g., fertilizer use, aerospace facilities).

- LC-MS/MS with isotopic labeling to detect synthetic byproducts (e.g., ammonium perchlorate residues) .

Q. How can UV-based advanced reduction processes (ARPs) be optimized for perchlorate degradation in water?

ARP efficiency depends on:

- UV wavelength : 254 nm for maximal sulfite radical (SO₃⁻•) generation.

- Co-solvent effects : Addition of ethanol or acetone to scavenge hydroxyl radicals, which compete with perchlorate reduction.

- NOM mitigation : Pre-treatment with activated carbon to reduce UV absorption by organic matter. Kinetic studies using pseudo-first-order models quantify rate constants under varying pH and reductant concentrations (e.g., 1–10 mM sulfite) .

Q. What experimental approaches elucidate this compound’s role in nitric oxide synthase (NOS) regulation?

Mechanistic studies employ:

- Stopped-flow spectroscopy to monitor heme-NO binding kinetics in nNOS/iNOS isoforms.

- Molecular dynamics simulations to model perchlorate’s effects on solvation and protein conformation.

- Enzyme activity assays with L-arginine substrates and NADPH cofactors to measure NO production shifts under varying ClO₄⁻ concentrations .

Methodological Guidance

Q. How should researchers address matrix interference when quantifying perchlorate in complex environmental samples?

- Sample pre-treatment : Use solid-phase extraction (SPE) with activated alumina or ion-exchange resins to isolate perchlorate.

- Internal standards : Deuterated perchlorate (Cl¹⁸O₄⁻) for LC-MS/MS to correct for ionization suppression.

- Method validation : Spike-and-recovery tests in matrices like wastewater sludge or soil extracts to confirm accuracy (85–115% recovery) .

Q. What statistical models are suitable for analyzing dose-dependent thyroid effects in perchlorate-exposed organisms?

- Benchmark dose (BMD) modeling to estimate NOAEL/LOAEL for thyroid follicle hyperplasia.

- Generalized linear mixed models (GLMM) to account for individual variability in longitudinal studies.

- Omics integration : Transcriptomic profiling of thyroid-stimulating hormone (TSH) pathways to identify biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。